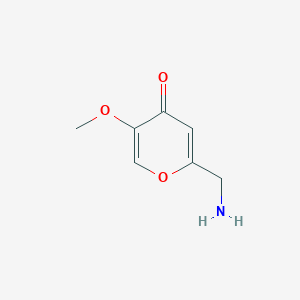
4H-PYRAN-4-ONE, 2-(AMINOMETHYL)-5-METHOXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- is a heterocyclic compound that belongs to the pyranone family. Pyranones are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of an aminomethyl group at the 2-position and a methoxy group at the 5-position of the pyranone ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyran-4-one, 2-(aminomethyl)-5-methoxy- can be achieved through several synthetic routes. One common method involves the condensation of 2,6-dimethyl-4H-pyran-4-one with formaldehyde and an amine under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 4H-pyran-4-one, 2-(aminomethyl)-5-methoxy- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4H-pyran-4-one, 2-(aminomethyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4H-Pyran-4-one: The parent compound without the aminomethyl and methoxy substituents.
2-(Aminomethyl)-4H-pyran-4-one: Lacks the methoxy group at the 5-position.
5-Methoxy-4H-pyran-4-one: Lacks the aminomethyl group at the 2-position.
Uniqueness: 4H-Pyran-4-one, 2-(aminomethyl)-5-methoxy- is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-methoxypyran-4-one |
InChI |
InChI=1S/C7H9NO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3,8H2,1H3 |
Clave InChI |
STAYEWBVUANVDO-UHFFFAOYSA-N |
SMILES canónico |
COC1=COC(=CC1=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




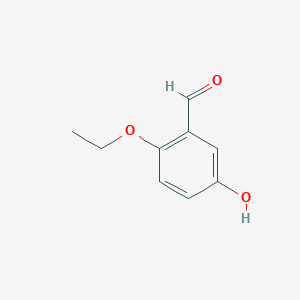


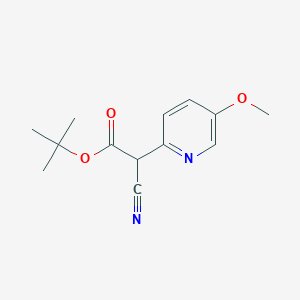


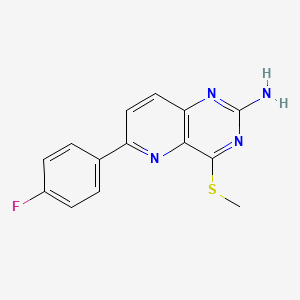
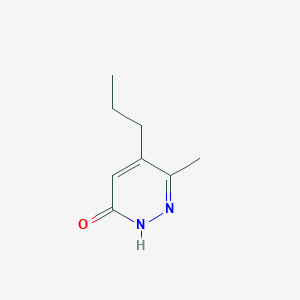

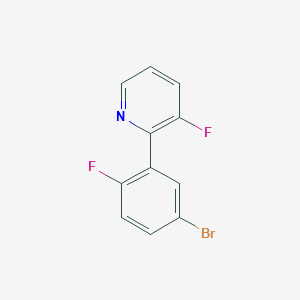
![2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline](/img/structure/B8715474.png)

